molecular formula C19H31NO2 B503057 1-(Cyclohexylamino)-3-(2-isopropyl-5-methylphenoxy)-2-propanol CAS No. 71947-22-3

1-(Cyclohexylamino)-3-(2-isopropyl-5-methylphenoxy)-2-propanol

Cat. No.: B503057
CAS No.: 71947-22-3
M. Wt: 305.5g/mol
InChI Key: PXSXERKKHNSNOZ-UHFFFAOYSA-N
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Description

1-(Cyclohexylamino)-3-(2-isopropyl-5-methylphenoxy)-2-propanol is a complex organic compound with a unique structure that includes a cyclohexylamino group, an isopropyl group, and a methylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclohexylamino)-3-(2-isopropyl-5-methylphenoxy)-2-propanol typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-isopropyl-5-methylphenol with epichlorohydrin to form an epoxide intermediate. This intermediate is then reacted with cyclohexylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and allowed to react under optimized conditions. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclohexylamino)-3-(2-isopropyl-5-methylphenoxy)-2-propanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or phenoxy groups are replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(Cyclohexylamino)-3-(2-isopropyl-5-methylphenoxy)-2-propanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Cyclohexylamino)-3-(2-isopropyl-5-methylphenoxy)-2-propanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Isopropyl-5-methylphenoxy)-N’-(4-methylbenzylidene)acetohydrazide
  • (2-Isopropyl-5-methylphenoxy)(trimethyl)silane
  • (5R)-2-Isopropyl-5-methyl-2-cyclohexen-1-one

Uniqueness

1-(Cyclohexylamino)-3-(2-isopropyl-5-methylphenoxy)-2-propanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

1-(cyclohexylamino)-3-(5-methyl-2-propan-2-ylphenoxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31NO2/c1-14(2)18-10-9-15(3)11-19(18)22-13-17(21)12-20-16-7-5-4-6-8-16/h9-11,14,16-17,20-21H,4-8,12-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXSXERKKHNSNOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(CNC2CCCCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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